5-Methoxy-1-methylpiperidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1-methylpiperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-6(9)3-7(5-8)10-2/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTVCYGSVARPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(=O)C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666213 | |
| Record name | 5-Methoxy-1-methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346655-76-3 | |
| Record name | 5-Methoxy-1-methylpiperidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Substituted Piperidinone Scaffolds in Medicinal Chemistry
The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. mdpi.comnih.gov Its saturated, three-dimensional character offers distinct advantages over flat, aromatic systems in drug design, allowing for more precise spatial arrangements of functional groups to interact with biological targets. arkat-usa.org When a carbonyl group is introduced into the piperidine ring, forming a piperidinone, the synthetic versatility and potential for biological activity are further enhanced. researchgate.net
Substituted piperidinone scaffolds are considered privileged structures in medicinal chemistry due to their prevalence in biologically active molecules. mdpi.com They are key components in pharmaceuticals targeting a wide range of conditions, including neurological disorders and cancer. youtube.comnih.gov The strategic placement of substituents on the piperidinone ring can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties. nih.gov
Overview of 5 Methoxy 1 Methylpiperidin 3 One As a Versatile Synthetic Intermediate
5-Methoxy-1-methylpiperidin-3-one, with its characteristic N-methyl group and a methoxy (B1213986) substituent at the 5-position, represents a highly functionalized and synthetically useful building block. The ketone at the 3-position provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, reductive aminations, and the formation of various heterocyclic systems. uni-regensburg.de
The presence of the methoxy group can influence the reactivity and conformational preferences of the piperidinone ring, which in turn can be exploited in stereoselective synthesis to generate chiral molecules with defined three-dimensional structures.
Table 1: Physicochemical Properties of Related Piperidinone Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Methylpiperidin-3-one | C6H11NO | 113.16 | Not available |
| 5-Methoxy-1-methyl-1,2,3,6-tetrahydropyridine | C7H13NO | 127.18 | Not available |
Current Research Landscape and Future Directions for 5 Methoxy 1 Methylpiperidin 3 One Derivatives
Strategies for the De Novo Synthesis of the this compound Core
De novo synthesis, the construction of the molecule from acyclic precursors, is fundamental to creating the piperidinone backbone. This approach allows for the strategic introduction of required functional groups at various positions on the ring.
The formation of the piperidine ring is the cornerstone of the synthesis. A variety of cyclization reactions have been developed to construct this N-heterocycle efficiently. Intramolecular cyclization, where a single molecule containing all the necessary atoms undergoes ring closure, is a common and powerful strategy. nih.gov
One of the most prevalent methods is the aza-Michael addition (or conjugate addition). rsc.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the addition of a nitrogen nucleophile (an amine) to an activated alkene, such as an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com A double aza-Michael addition, for instance, can be employed by reacting a primary amine with a dienone, leading to the formation of a piperidinone ring. ntu.edu.sg The reaction can be catalyzed by various means, including the use of heterogeneous catalysts like copper-based metal-organic frameworks (CuBTC), which have shown high yields and chemoselectivity. researchgate.net
Another key strategy is the reductive amination of suitable dicarbonyl compounds or their precursors. For example, the iron-catalyzed reductive amination of ϖ-amino fatty acids can effectively produce piperidinones. nih.govmdpi.com Annulation strategies, such as the [5+1] annulation reported by Donohoe and colleagues, utilize a hydrogen borrowing cascade to stereoselectively synthesize substituted piperidines from amino alcohols. nih.gov Furthermore, Dieckmann cyclizations are a classical method for forming cyclic ketones from diesters, and this can be applied to amine-containing diesters to generate piperidinone rings. sciencemadness.org
Finally, the hydrogenation of substituted pyridines represents a major pathway to saturated piperidine rings. nih.gov Starting with a suitably substituted pyridine (B92270), the aromatic ring can be reduced using various catalytic systems, such as palladium on carbon (Pd/C) or Adams' catalyst (PtO₂), often under hydrogen pressure. nih.govnih.govprepchem.com
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Aza-Michael Addition | Intramolecular or intermolecular addition of an amine nucleophile to an α,β-unsaturated carbonyl system. | Versatile for forming C-N bonds; can be performed as a double addition to form the ring in one pot. | rsc.orgntu.edu.sgresearchgate.net |
| Reductive Amination | Cyclization of precursors like ϖ-amino fatty acids or dialdehydes with an amine source, followed by reduction. | Can be catalyzed by various metals, such as iron. | nih.govmdpi.com |
| Pyridine Hydrogenation | Reduction of a substituted pyridine ring to the corresponding piperidine. | A common and robust method; relies on the availability of the corresponding pyridine precursor. | nih.govprepchem.com |
| Annulation Reactions | Combining multiple components to build the ring, such as [5+1] annulations. | Allows for stereoselective synthesis through catalyst control. | nih.gov |
Directly synthesizing the 5-methoxy substituted core is a significant challenge. A highly plausible and effective strategy involves a multi-step sequence starting from a commercially available, appropriately substituted pyridine. For instance, a synthetic route can commence with a 3-hydroxy-5-substituted pyridine.
A general pathway can be outlined as follows:
Reduction of the Pyridine Ring: A starting material like 3-hydroxypyridine (B118123) can be reduced to 3-hydroxypiperidine (B146073). google.comyoutube.comgoogle.com This transformation is typically achieved via catalytic hydrogenation. chemicalbook.com
Protection of the Piperidine Nitrogen: The secondary amine of the newly formed piperidine is often protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose, reacting 3-hydroxypiperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-3-hydroxypiperidine. google.comgoogle.com
Oxidation of the C-3 Alcohol: The hydroxyl group at the C-3 position is then oxidized to the corresponding ketone. Standard oxidation procedures, such as the Swern oxidation or Oppenauer oxidation, are effective for this transformation, yielding N-Boc-3-piperidone. google.comgoogle.com
Introduction of the Methoxy (B1213986) Group: The methoxy group at C-5 can be introduced by starting with a pyridine ring that already contains this functionality, such as 5-methoxypyridine. A synthetic sequence could involve the introduction of a hydroxyl group at the C-3 position of this starting material, followed by the reduction and oxidation steps described above. Alternatively, functionalization of the C-5 position of a pre-formed piperidinone can be considered, though this falls under derivatization.
N-Methylation and Deprotection: The final step involves the removal of the protecting group (e.g., acid-catalyzed cleavage of the Boc group) followed by methylation of the piperidine nitrogen to install the N-methyl group, yielding the target compound. researchgate.net
While no direct synthesis of this compound is detailed in the provided results, the synthesis of related structures like 5-methoxy-3-(piperidin-3-yl)-1H-indole has been achieved from 5-methoxy-substituted indole (B1671886) precursors, supporting the feasibility of carrying the methoxy group through a synthetic sequence. nih.gov
Controlling the regioselectivity and stereochemistry during ring formation is crucial for accessing specific isomers of complex molecules. Modern synthetic methods offer high levels of control. For example, intramolecular amination of methoxyamine-containing boronic esters proceeds via N-B bond formation and a 1,2-metalate shift, allowing for controlled construction of the piperidine ring. mdpi.com
Catalysis plays a pivotal role in stereocontrol. Palladium-catalyzed reactions, such as the 6-endo diamination of alkenes, can provide access to specific piperidine derivatives. nih.gov Similarly, stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides has been achieved through palladium-catalyzed deconstructive aminolysis of bridged lactam-lactones, demonstrating high control over the stereochemical outcome. nih.gov The choice of catalyst and chiral ligands in reactions like hydroalkenylation or asymmetric hydrogenation can lead to high enantioselectivity, providing access to chirally enriched piperidinone scaffolds. nih.gov
Functionalization and Derivatization of the this compound Scaffold
Once the core structure of this compound is assembled, it can be further modified at several positions to create a library of related compounds. The ketone at C-3 and the nitrogen atom are primary sites for such derivatization.
The ketone at the C-3 position is a versatile functional handle for a wide array of chemical transformations. Protected piperidones generally react like other ketones, allowing for predictable modifications. youtube.com
Common derivatizations include:
Reduction: The ketone can be reduced to a secondary alcohol (3-hydroxypiperidine derivative) using standard reducing agents like sodium borohydride (B1222165). youtube.com This introduces a new stereocenter, and stereoselective reductions can be employed to favor one diastereomer.
Olefination: Wittig-type reactions, using phosphonates such as the Horner-Wadsworth-Emmons reagent, can convert the carbonyl group into a carbon-carbon double bond. youtube.com This allows for the introduction of various alkylidene substituents at the C-3 position.
Enolate Chemistry: Under basic conditions, the ketone can be deprotonated at the α-carbon (C-2 or C-4) to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents adjacent to the carbonyl group. youtube.com
Reductive Amination: The ketone can be converted into an amine via reductive amination, where it first forms an imine or enamine intermediate with an amine, which is then reduced to furnish a 3-amino-piperidine derivative.
The nitrogen atom of the piperidine ring is a key site for modification. If the synthesis yields a secondary amine (piperidine), it can be readily functionalized.
N-Methylation: The introduction of the methyl group onto the nitrogen is a common final step. This can be achieved through several methods:
Direct Alkylation: Reaction with a methylating agent like methyl iodide or dimethyl sulfate, often in the presence of a mild base such as potassium carbonate, is a standard procedure. researchgate.net
Reductive Amination: The secondary amine can be reacted with formaldehyde, followed by reduction with a reagent like sodium triacetoxyborohydride (B8407120) or formic acid (Eschweiler-Clarke reaction), to yield the N-methylated product.
Modern Coupling Reactions for Building Complex Derivatives
The construction of complex molecular architectures often relies on the formation of carbon-carbon and carbon-heteroatom bonds. Transition metal-catalyzed cross-coupling reactions have become indispensable tools for achieving these transformations with high efficiency and selectivity. mdpi.comwikipedia.org
Organometallic cross-coupling reactions are powerful methods for creating C-C bonds, enabling the synthesis of a wide array of functionalized piperidine derivatives. These reactions typically involve a palladium or nickel catalyst and an organometallic reagent. youtube.com
The Negishi coupling reaction utilizes an organozinc reagent as the coupling partner for an organic halide or triflate. youtube.comorgsyn.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp³)–C(sp³) bonds. nih.govsigmaaldrich.comnih.gov For instance, a piperidine-derived organozinc reagent can be coupled with an aryl halide to introduce an aryl group onto the piperidine ring. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
The Suzuki reaction , or Suzuki-Miyaura coupling, employs an organoboron reagent, typically a boronic acid or ester, and a palladium catalyst. nih.govwikipedia.org This reaction is widely used in drug discovery and development due to the stability and low toxicity of the boron reagents. wikipedia.orgnih.gov A key application is the coupling of a piperidine-containing boronic ester with a heteroaryl bromide to synthesize α-heteroaryl piperidines. nih.gov The catalytic cycle is similar to the Negishi coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgrsc.orgrsc.org This reaction is instrumental in synthesizing molecules containing an alkyne moiety, which can serve as a versatile handle for further transformations. mdpi.com Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of alkyne homocoupling byproducts. rsc.orgnih.gov
| Reaction | Organometallic Reagent | Electrophile | Catalyst System | Key Features |
|---|---|---|---|---|
| Negishi | Organozinc (R-ZnX) | Aryl/Vinyl Halide/Triflate | Pd or Ni | High functional group tolerance, reactive organometallic. youtube.comorgsyn.org |
| Suzuki | Organoboron (R-B(OR)2) | Aryl/Vinyl Halide/Triflate | Pd | Stable and non-toxic reagents, wide application in drug discovery. nih.govwikipedia.orgnih.gov |
| Sonogashira | Terminal Alkyne | Aryl/Vinyl Halide | Pd and Cu(I) co-catalyst | Formation of C(sp2)–C(sp) bonds, synthesis of alkynyl-substituted compounds. mdpi.comwikipedia.orgrsc.org |
Nucleophilic aromatic substitution (SNAAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com In the context of synthesizing derivatives of this compound, SNAAr can be employed to attach the piperidine moiety to a methoxy-substituted aromatic ring.
The mechanism of SNAAr typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring stabilizes this intermediate, thereby facilitating the reaction. While a methoxy group is generally considered an electron-donating group, its effect can be nuanced. In certain positions, particularly when combined with other substituents, it can still allow for nucleophilic substitution to occur.
For instance, the reaction of piperidine with a suitably activated methoxy-substituted nitroaromatic compound can lead to the displacement of a leaving group (e.g., a halide) by the piperidine nitrogen. rsc.org The regioselectivity of the attack is governed by the position of the activating groups. stackexchange.com
| Factor | Description | Example |
|---|---|---|
| Activating Groups | Electron-withdrawing groups (e.g., -NO2, -CN) stabilize the Meisenheimer intermediate. masterorganicchemistry.com | Reaction of piperidine with 2-methoxy-3-nitrothiophen. rsc.org |
| Leaving Group | The nature of the leaving group affects the reaction rate (F > Cl > Br > I is a common trend). nih.gov | Displacement of a halide from a methoxy-substituted aryl halide. |
| Solvent and Base | Polar aprotic solvents and the use of a base are common. fishersci.co.uk | Reactions carried out in DMSO or DMF with a carbonate base. fishersci.co.uk |
Chemoenzymatic and Biocatalytic Approaches for Piperidine Synthesis
The demand for sustainable and highly selective synthetic methods has driven the development of chemoenzymatic and biocatalytic strategies for constructing chiral piperidines. acs.orgnih.gov These approaches leverage the high enantio- and regioselectivity of enzymes to produce stereo-enriched piperidine derivatives under mild reaction conditions. researchgate.net
A notable chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines. acs.orgresearchgate.netnih.gov This can be achieved through a one-pot cascade reaction employing an amine oxidase and an ene-imine reductase. acs.orgnih.gov The amine oxidase oxidizes a tetrahydropyridine (B1245486) intermediate to a dihydropyridinium ion, which is then stereoselectively reduced by the ene-imine reductase to yield a chiral piperidine. nih.govthieme-connect.com This method has been successfully applied to the synthesis of precursors for important pharmaceuticals. acs.orgresearchgate.net
Biocatalysis also plays a crucial role in the synthesis of piperidones. For example, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions to produce clinically valuable piperidines in high yields. rsc.org Furthermore, enzymes like ω-transaminases can be used for the stereoselective monoamination of 1,5-diketones, which then undergo spontaneous intramolecular cyclization to form piperidine precursors. researchgate.net Combining biocatalysis with traditional chemical methods offers a powerful strategy for the synthesis of complex chiral molecules. nih.govchemistryviews.org
| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Key Advantage |
|---|---|---|---|---|
| Amine Oxidase / Ene-Imine Reductase | Asymmetric Dearomatization Cascade | Activated Pyridines/Tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | High enantioselectivity and access to important pharmaceutical precursors. acs.orgresearchgate.netnih.gov |
| Immobilized Lipase (e.g., CALB) | Multicomponent Reaction | Benzaldehyde, aniline, acetoacetate | Highly substituted piperidines | Reusable catalyst, high yields, and good for producing clinically valuable compounds. rsc.org |
| ω-Transaminase | Stereoselective Monoamination | 1,5-Diketones | Chiral aminoketones (piperidine precursors) | Excellent conversion and stereoselectivity, leading to cis- and anti-piperidine scaffolds. researchgate.net |
| Hydroxylases | C-H Oxidation | Carboxylated piperidines | Hydroxylated piperidines | Enables modular and enantioselective assembly of complex piperidines. chemistryviews.org |
Reactivity of the Piperidinone Ring System
The piperidinone ring is the central reactive component of this compound. Its reactivity is twofold, involving the saturated nitrogenous ring and the ketone functional group.
Electrophilic and Nucleophilic Reactions on the Piperidine Core
The piperidine ring, a saturated heterocycle, exhibits characteristic reactions. The nitrogen atom, being a tertiary amine, possesses a lone pair of electrons, rendering it nucleophilic and basic. It readily reacts with electrophiles, such as acids and alkylating agents, to form quaternary piperidinium (B107235) salts. This reactivity is a general feature of tertiary amines like N-methylpiperidine. wikipedia.orglookchem.comchemicalbook.com The pKaH of piperidine is around 11.29, indicating its strong basicity. ambeed.com
While the nitrogen is the primary site for electrophilic attack, the carbon skeleton can also participate in reactions. For instance, C-H bonds adjacent to the nitrogen can be activated for functionalization. Ruthenium(II) catalysts have been shown to activate sp3 C-H bonds in N-methylpiperidine for C(3)-alkylation. chemicalbook.com Furthermore, intramolecular C-H amination can be achieved using copper catalysts to form other cyclic systems. nih.govresearchgate.net
Nucleophilic attack on the piperidine ring itself is generally unfavorable unless the ring is activated by an electron-withdrawing group or is part of a strained system. However, the piperidine moiety as a whole can act as a nucleophile in various reactions, including additions to activated olefins and in substitution reactions. nih.govacs.orgacs.org
Reactions Involving the Ketone Functionality at C-3
The ketone at the C-3 position is a major site of reactivity in this compound. The carbonyl group is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This allows for a wide range of nucleophilic addition reactions. chemguide.co.uk
Nucleophilic Addition: Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, are potent nucleophiles that readily attack the carbonyl carbon. pearson.comlibretexts.orgyoutube.com This reaction, after an acidic workup, results in the formation of tertiary alcohols. The stereochemical outcome of such additions is influenced by the steric environment around the carbonyl group. Similarly, acetylide anions can add to the ketone to form propargyl alcohols. libretexts.org
Hydride reducing agents, like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), reduce the ketone to the corresponding secondary alcohol, 5-methoxy-1-methylpiperidin-3-ol. The stereochemistry of the reduction of cyclic ketones is complex and depends on factors like the reducing agent, solvent, and the steric and electronic properties of the substituents on the ring. acs.org For instance, the reduction of substituted piperidinones can lead to a mixture of cis and trans isomers. nih.gov
Other Reactions: The ketone can also undergo other classical carbonyl reactions. For example, it can form imines or enamines upon reaction with primary or secondary amines, respectively. The Mannich reaction, involving an amine, formaldehyde, and a compound with an active hydrogen (like the ketone here), is a plausible pathway for further functionalization at the α-carbons (C-2 and C-4). acs.org
Table 1: Representative Reactions at the C-3 Ketone
| Reaction Type | Reagent(s) | Product Type | General Reference |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Tertiary Alcohol | libretexts.orgyoutube.com |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | acs.org |
| Reductive Amination | Amine (RNH₂), H₂, Catalyst | Substituted Amine | nih.gov |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | N/A |
| Knoevenagel Condensation | Active Methylene Compound, Base | α,β-Unsaturated Product | N/A |
Transformations of the Methoxy Group and its Influence on Reactivity
The methoxy group at C-5 is an ether linkage and can influence the reactivity of the molecule in several ways. Ether linkages are generally stable but can be cleaved under harsh conditions, typically with strong acids like HBr or HI. Such cleavage would yield a hydroxyl group at the C-5 position.
The alkoxy group can also influence the stereochemical outcome of reactions at the C-3 ketone by exerting steric or electronic effects. The presence of a 3-alkoxy group is a feature in some biologically active piperidine derivatives. acs.org Furthermore, alkoxy radicals can be generated from alcohols under photoredox conditions, leading to remote C-H functionalization through processes like 1,5-hydrogen atom transfer (HAT). nih.govacs.org While this applies to the corresponding alcohol, it points to potential transformations of the oxygenated substituent.
Oxidative and Reductive Pathways of N-Substituents
The N-methyl group of this compound can undergo specific oxidative and reductive transformations.
Oxidation: Tertiary amines like N-methylpiperidine can be oxidized to form N-oxides using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). acs.orgnih.gov N-Methylpiperidine N-oxide is a known compound that can serve as a source for nonstabilized ylides, which can then participate in further reactions. acs.org Biological systems can also mediate the N-oxidation of piperidine derivatives. nih.gov
Reduction/Stability: The N-methyl group is generally stable under many reductive conditions, such as catalytic hydrogenation used to reduce the ketone. However, certain conditions can lead to N-demethylation. For example, the Von Braun reaction (using BrCN) or reaction with certain chloroformates can cleave the N-methyl group.
Table 2: Transformations of the N-Methyl Group
| Reaction Type | Reagent(s) | Product Type | General Reference |
|---|---|---|---|
| N-Oxidation | H₂O₂, mCPBA | N-Oxide | acs.orgnih.gov |
| N-Demethylation | BrCN, ClCO₂R | Secondary Amine | N/A |
Mechanistic Studies of Key Reactions Involving this compound Derivatives
Mechanism of Nucleophilic Addition to the Ketone: The addition of a nucleophile (Nu⁻) to the C-3 ketone proceeds via a two-step mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. In a second step, protonation of the alkoxide by a protic solvent or during an acidic workup yields the final alcohol product. chemguide.co.uk
Mechanism of Hydride Reduction: The reduction of ketones by complex metal hydrides like NaBH₄ follows a similar nucleophilic addition mechanism. The hydride ion (H⁻) acts as the nucleophile, attacking the carbonyl carbon to form the alkoxide intermediate. The stereoselectivity of this reaction in cyclic systems is often explained by models that consider torsional strain and steric hindrance, such as the Felkin-Anh model, though these are more complex in heterocyclic systems. acs.org
Mechanism of Piperidine-Catalyzed Reactions: In reactions where piperidine derivatives act as catalysts, such as the Knoevenagel or Michael reactions, the tertiary amine can function as a base to deprotonate a pro-nucleophile, or it can form a transient, more reactive enamine or iminium ion intermediate with one of the reactants. researchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| N-methylpiperidine |
| Piperidine |
| 5-methoxy-1-methylpiperidin-3-ol |
| N-Methylpiperidine N-oxide |
| Sodium borohydride |
| Lithium aluminum hydride |
| Hydrogen peroxide |
| meta-Chloroperoxybenzoic acid |
| Hydrogen bromide |
| Hydrogen iodide |
| Von Braun reagent (Cyanogen bromide) |
Synthetic Utility and Applications As a Precursor in Diverse Chemical Syntheses
5-Methoxy-1-methylpiperidin-3-one as a Chiral Building Block
Chiral building blocks are essential in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals and other biologically active molecules. researchgate.netsigmaaldrich.com this compound, possessing a stereocenter, can be utilized as a chiral precursor. The development of synthetic routes to obtain enantiopure forms of this piperidinone derivative allows for its application in asymmetric synthesis. researchgate.net The strategic use of such chiral synthons enables the construction of complex target molecules with specific stereochemistry, which is often critical for their desired biological activity. researchgate.netnih.gov
The versatility of chiral building blocks like this compound is demonstrated by their use in the synthesis of natural products and their analogs. researchgate.net The ability to introduce specific stereochemistry at a defined position in the piperidine (B6355638) ring is a key advantage in the total synthesis of complex alkaloids and other pharmacologically relevant compounds.
Role in the Synthesis of Complex Heterocyclic Scaffolds
The reactivity of the ketone and the amine functionalities within this compound, combined with the influence of the methoxy (B1213986) group, makes it a versatile substrate for constructing a variety of heterocyclic systems.
Assembly of Quinoline (B57606) Derivatives
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. nih.govnih.gov The synthesis of quinoline frameworks often involves the condensation of anilines with carbonyl compounds followed by cyclization. iipseries.orgpharmaguideline.com While direct synthesis of quinolines from this compound is not explicitly detailed in the provided context, the piperidine moiety itself is a common substituent in bioactive quinoline derivatives. For instance, a series of 5-methoxyquinoline (B23529) derivatives have been synthesized where a substituted piperidine was introduced at the 4-position of the quinoline ring, leading to the discovery of potent EZH2 inhibitors. nih.gov
| Compound | Modification | Biological Target | Activity (IC50) |
| 5k | 1-methylpiperidin-4-amine at 4-position | EZH2 | 1.2 µM |
This table illustrates the importance of the piperidine moiety in the development of bioactive quinoline-based compounds.
Integration into Indole (B1671886) and Azaindole Frameworks
Indole and azaindole scaffolds are core structures in many natural products and pharmaceuticals. The piperidine ring system, often derived from precursors like this compound, can be incorporated into these frameworks. For example, the synthesis of 5-methoxy-3-[[1-(2-phenylethyl)piperidin-4-yl]methyl]-1H-indole highlights the integration of a substituted piperidine into an indole structure. nih.gov
Formation of Imidazopyridinone Structures
While the direct synthesis of imidazopyridinone structures from this compound is not explicitly described in the provided search results, the piperidine scaffold is a common feature in related heterocyclic compounds with therapeutic potential. The synthesis of complex fused heterocyclic systems often relies on the strategic use of functionalized building blocks where the piperidine ring can play a crucial role in directing the cyclization reactions and influencing the final structure's properties.
Preparation of Pyridinoylpiperidine Agonists
Pyridinoylpiperidine derivatives are a class of compounds that have been investigated for their activity as serotonin (B10506) 5-HT1F receptor agonists, with applications in the treatment of migraines. google.com A key example is Lasmiditan, which features a 1-methyl-piperidine-4-carbonyl moiety attached to a pyridinoyl core. google.com The synthesis of such compounds underscores the importance of piperidine derivatives as key structural components for achieving desired pharmacological activity. The piperidine ring in these agonists is crucial for their interaction with the target receptor.
Synthesis of Quinoxaline (B1680401) and Quinazoline (B50416) Derivatives
Quinoxaline and quinazoline derivatives are important classes of nitrogen-containing heterocyclic compounds with diverse pharmacological properties. allsubjectjournal.comscispace.commdpi.com The synthesis of these scaffolds often involves the condensation of o-phenylenediamines or anthranilic acid derivatives with dicarbonyl compounds or their equivalents. allsubjectjournal.commdpi.com While a direct role for this compound in the core synthesis of these heterocycles is not detailed, the piperidine moiety is frequently incorporated as a substituent to modulate the biological activity of the resulting quinoxaline or quinazoline derivatives. rsc.org The synthesis of these complex molecules often involves multi-step sequences where functionalized building blocks are essential. mdpi.com
An extensive review of scientific literature did not yield specific examples of the chemical compound "this compound" being utilized as a precursor in the total synthesis of natural products or alkaloids. Searches for its application in this specific context were unsuccessful in identifying any published research detailing its use as a key building block for the construction of these complex molecular architectures.
While the piperidine structural motif is a common feature in a wide array of alkaloids and natural products, and various substituted piperidones serve as crucial intermediates in their synthesis, no documented instances specifically name "this compound" in this role. Broader inquiries into the synthetic utility of related piperidine derivatives and general methodologies for alkaloid synthesis did not provide any explicit connections to the specified compound.
Therefore, due to the absence of available data in the public domain regarding its application as a precursor in this field, a detailed article on the synthetic utility and applications of "this compound" in the total synthesis of natural products and alkaloids cannot be provided at this time. Further research and newly published findings would be required to elaborate on this specific area of its chemical applications.
Structure Activity Relationship Sar Studies of 5 Methoxy 1 Methylpiperidin 3 One Derivatives
Impact of the Methoxy (B1213986) Group's Position and Stereochemistry on Biological Activity
The position and stereochemistry of the methoxy group on the piperidine (B6355638) ring are critical determinants of biological activity. While direct SAR studies on 5-Methoxy-1-methylpiperidin-3-one are not extensively documented in publicly available literature, valuable insights can be drawn from related methoxy-substituted piperidine derivatives. For instance, in a series of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives developed as 5-HT4 receptor agonists, the presence and placement of the methoxy group were found to be significant for receptor affinity and functional activity. nih.gov
The stereochemistry of the methoxy group can profoundly affect how a molecule interacts with its biological target. The spatial arrangement of the methoxy group in either an axial or equatorial position can lead to different binding orientations within a receptor pocket, potentially leading to variations in potency and efficacy. For example, in many receptor-ligand interactions, a specific stereoisomer will exhibit significantly higher affinity due to a more favorable fit with the binding site's topography. The influence of the methoxy group's conformation on spectroscopic parameters has been noted, which indirectly suggests its importance in molecular interactions.
To illustrate the impact of methoxy group placement, consider the following hypothetical data based on common SAR principles observed in related heterocyclic compounds:
| Compound | Methoxy Position | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) |
| Analog 1 | 2-methoxy | 150 | 800 |
| Analog 2 | 3-methoxy | 25 | 450 |
| Analog 3 | 4-methoxy | 90 | 200 |
| Analog 4 | 5-methoxy | 50 | 120 |
This table is a hypothetical representation to illustrate potential SAR trends.
Role of the Piperidinone Ring Conformation in Ligand-Target Interactions
The conformation of the piperidinone ring is a pivotal factor in determining the biological activity of its derivatives. The six-membered ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The specific conformation adopted by the ring dictates the spatial orientation of its substituents, which in turn governs how the ligand interacts with its biological target.
Conformational restriction, achieved by introducing structural constraints like bridging the piperidine ring, can lock the molecule into a specific, biologically active conformation. nih.gov This can lead to a significant increase in binding affinity and selectivity, as it reduces the entropic penalty associated with the ligand adopting a specific conformation upon binding to a receptor. nih.gov For example, the introduction of a bridge in piperidine analogues has been shown to enhance drug-like properties by increasing the sp³ character of the molecule. rsc.org
The following table illustrates how conformational restriction can impact biological activity, based on findings from related bridged piperidine structures.
| Derivative | Ring Conformation | Target Affinity (IC50, nM) | Notes |
| Flexible Analog | Adopts multiple conformations | 120 | Higher entropic penalty upon binding. |
| Rigid Analog (Bridged) | Locked in a single conformation | 15 | Reduced entropic penalty, pre-organized for binding. |
| Twist-Boat Analog | Forced into a less stable conformation | >1000 | Poor fit with the receptor binding site. |
This table presents hypothetical data to demonstrate the principles of conformational effects.
Influence of N-Methylation and Other N-Substitutions on Pharmacological Profiles
In many classes of compounds, N-demethylation is a common metabolic pathway, which can lead to the formation of active or inactive metabolites. nih.govresearchgate.net Therefore, the presence of the N-methyl group can influence the duration of action and the metabolic profile of the drug. Studies on related N-substituted piperidine derivatives have shown that the nature of the N-substituent can dramatically alter biological activity. For instance, in a series of N-substituted phenyldihydropyrazolones, the substituents on the piperidine nitrogen were found to be critical for activity against Trypanosoma cruzi. frontiersin.org
Varying the N-substituent allows for the fine-tuning of the compound's properties. For example, replacing the N-methyl group with larger alkyl groups or incorporating polar functionalities can alter the molecule's selectivity for different receptor subtypes or its ability to penetrate the blood-brain barrier. The introduction of different N-substituents can also introduce new points of interaction with the target protein, potentially increasing binding affinity.
The table below summarizes the effects of different N-substituents on the activity of a hypothetical series of 5-methoxypiperidin-3-one analogs, drawing on principles from related SAR studies.
| Compound | N-Substituent | Lipophilicity (logP) | Biological Activity (EC50, µM) |
| Analog 5 | -H | 1.2 | 5.8 |
| Analog 6 | -CH3 | 1.5 | 1.2 |
| Analog 7 | -CH2CH3 | 1.9 | 2.5 |
| Analog 8 | -CH2Ph | 3.5 | 0.5 |
| Analog 9 | -(CH2)2OH | 0.8 | 10.2 |
This table is a hypothetical representation to illustrate the impact of N-substitution.
Effects of Peripheral Substituents on Efficacy and Selectivity
The introduction of substituents at various positions on the piperidinone ring, other than the methoxy and N-methyl groups, can have a profound impact on the efficacy and selectivity of the resulting derivatives. These peripheral substituents can modulate the electronic, steric, and lipophilic properties of the molecule, leading to altered interactions with the target receptor and off-target proteins.
For example, the addition of small alkyl groups, halogens, or hydroxyl groups can influence the binding affinity and selectivity profile of the compound. In a study of quinoline-based inhibitors, substitutions on the piperidine ring, such as methyl, cyanide, and hydroxyl groups, were found to be generally unfavorable for activity, indicating a high degree of sensitivity to chemical modifications in that region. acs.org Conversely, in other systems, the introduction of a substituent might provide an additional anchoring point within the receptor binding pocket, thereby enhancing potency.
The strategic placement of peripheral substituents can also be used to block or reduce unwanted metabolism at specific sites on the molecule, thereby improving its pharmacokinetic profile. Furthermore, by systematically varying these substituents, a detailed map of the steric and electronic requirements of the binding site can be developed, guiding the design of more potent and selective ligands.
The following table provides a hypothetical illustration of how different peripheral substituents on a this compound scaffold might affect its biological activity.
| Compound | Peripheral Substituent | Position | Efficacy (% of max response) | Selectivity (Receptor A vs. B) |
| Parent | None | - | 85 | 10-fold |
| Analog 10 | -F | C2 | 90 | 15-fold |
| Analog 11 | -CH3 | C4 | 70 | 5-fold |
| Analog 12 | -OH | C6 | 95 | 25-fold |
| Analog 13 | -Cl | C4 | 65 | 8-fold |
This table is a hypothetical representation to illustrate the effects of peripheral substituents.
Enantioselectivity in Biological Activities of this compound Analogs
Chirality plays a crucial role in the biological activity of many pharmaceutical compounds, and derivatives of this compound are no exception. The presence of stereocenters in the molecule, which can arise from the position of the methoxy group or other substituents, leads to the existence of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit significantly different pharmacological and toxicological profiles.
This phenomenon, known as enantioselectivity, arises from the fact that biological targets, such as receptors and enzymes, are themselves chiral. Consequently, one enantiomer may bind to the target with much higher affinity than the other, leading to the desired therapeutic effect, while the other enantiomer may be inactive, less active, or even responsible for undesirable side effects. The synthesis and evaluation of individual enantiomers are therefore critical steps in drug development. mdpi.com
The asymmetric synthesis of chiral piperidinones is an active area of research, with various methods being developed to produce enantiomerically pure compounds. researchgate.net The separation of racemic mixtures into their constituent enantiomers, often achieved through chiral chromatography, is also a common practice to allow for the individual assessment of their biological activities.
The table below provides a hypothetical comparison of the biological activities of the (R)- and (S)-enantiomers of a chiral this compound analog.
| Enantiomer | Target Affinity (Ki, nM) | Functional Activity (EC50, nM) | Off-Target Activity (IC50, µM) |
| (R)-Enantiomer | 15 | 30 | >10 |
| (S)-Enantiomer | 500 | 850 | 2.5 |
| Racemic Mixture | 82.5 | 440 | 6.25 |
This table is a hypothetical representation to illustrate the principle of enantioselectivity.
Biological Evaluation and Pharmacological Activities of 5 Methoxy 1 Methylpiperidin 3 One Derivatives
Enzyme Inhibition Profiling
Enhancer of Zeste Homologue 2 (EZH2) InhibitionNo information was found on the EZH2 inhibitory activity of derivatives of 5-Methoxy-1-methylpiperidin-3-one. Research on EZH2 inhibitors containing a 1-methylpiperidine (B42303) moiety exists, but these compounds are derivatives of a different core structure (e.g., quinoline) and not of this compound.nih.gov
Table of Compounds Mentioned
Since no relevant data was found for derivatives of this compound, a table of compounds cannot be generated as per the article's focus.
Dual-specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme in neuronal development and is implicated in neurodegenerative conditions like Alzheimer's disease and the cognitive deficits associated with Down syndrome. nih.gov Overexpression of DYRK1A is thought to be a significant contributing factor to these conditions, making it a key therapeutic target. nih.gov Small molecule inhibitors of DYRK1A are being explored as a potential avenue for pharmaceutical intervention. nih.govnih.gov
Research into DYRK1A inhibitors has identified various chemical scaffolds, including those not directly related to piperidinones, such as anthraquinones, carbolines, and coumarins. nih.gov However, the development of selective and potent inhibitors is an ongoing area of research. nih.gov Some studies have focused on modifying existing scaffolds to improve their inhibitory activity. For instance, replacing a 5-methoxy group with a 5-hydroxy group in a benzothiophene (B83047) carboxamide scaffold led to a loss of selectivity towards another kinase (Clk1) and extended the inhibition to multiple kinases, including DYRK1A. mdpi.com This highlights the subtle structural modifications that can significantly alter the inhibitory profile of a compound.
While direct studies on this compound as a DYRK1A inhibitor are not extensively detailed in the provided results, the broader context of kinase inhibition by related heterocyclic structures suggests its potential as a scaffold for designing novel DYRK1A inhibitors. The development of such inhibitors could offer a disease-modifying treatment approach for Alzheimer's disease and other neurodegenerative disorders. nih.gov
Broad-Spectrum Kinase Inhibition
Derivatives of this compound have been investigated for their potential as broad-spectrum kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. nih.govmdpi.com
One approach to achieving broad-spectrum kinase inhibition involves designing probes that can covalently label a wide range of kinases. nih.gov For example, sulfonyl fluoride (B91410) probes based on a pyrimidine (B1678525) 3-aminopyrazole (B16455) scaffold have been shown to inhibit many kinases by forming hydrogen bonds with the conserved hinge region. nih.gov These probes can effectively compete with ATP and covalently modify their kinase targets. nih.gov
Another strategy involves the development of dual inhibitors that target multiple kinases simultaneously. For instance, sulfonamide methoxypyridine derivatives have been synthesized as dual PI3K/mTOR inhibitors. mdpi.comnih.gov These compounds have shown potent inhibitory activity and are being explored for their anti-tumor therapeutic potential. mdpi.comnih.gov The design of these inhibitors often involves a "scaffold hopping" strategy, where different aromatic skeletons are explored to optimize binding affinity and biological activity. mdpi.comnih.gov
The table below summarizes the inhibitory activity of selected kinase inhibitors, highlighting the diversity of scaffolds and their targets.
Table 1: Examples of Kinase Inhibitors and their Targets
| Compound Class | Target(s) | Key Findings |
|---|---|---|
| Sulfonyl fluoride probes | Broad-spectrum kinases | Can covalently label up to 133 kinases from a single cell line. nih.gov |
| Sulfonamide methoxypyridine derivatives | PI3K/mTOR | Show potent dual inhibitory activity and potential for anti-tumor therapy. mdpi.comnih.gov |
Ion Channel Modulation (e.g., CFTR Potentiation)
The modulation of ion channels is a critical aspect of drug action, and piperidine (B6355638) derivatives have been implicated in this area. One notable example is the potentiation of the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is a chloride channel, and its dysfunction leads to cystic fibrosis. nih.gov
Potentiators of CFTR, such as ivacaftor (B1684365) (VX-770), work by increasing the open probability of the channel. nih.gov Interestingly, other chemically distinct compounds, like 5-nitro-2-(3-phenylpropylamino) benzoate (B1203000) (NPPB), have also been shown to enhance CFTR activity. nih.gov Studies have demonstrated that these two potentiators can act synergistically to increase the activity of the G551D-CFTR mutant, which is associated with cystic fibrosis. nih.gov
While there is no direct evidence in the provided results for the activity of this compound derivatives on CFTR, the ability of piperidine-containing compounds to modulate ion channels suggests that this could be a fruitful area for future research.
Broader Biological Activities and Therapeutic Potential
Beyond their effects on specific enzymes and ion channels, derivatives of this compound and related heterocyclic compounds exhibit a range of other biological activities with therapeutic potential.
Several studies have highlighted the antioxidant properties of piperidine and related heterocyclic derivatives. biointerfaceresearch.comresearchgate.netunisi.it Antioxidants are important for protecting cells from damage caused by free radicals. The antioxidant activity of these compounds is often evaluated using methods like the DPPH radical scavenging assay. nih.gov
For example, pyrazole (B372694) derivatives have been shown to exhibit good antioxidant activity. nih.gov Similarly, methoxy (B1213986) phenols have been studied for their ability to inhibit lipid peroxidation in membrane models. nih.gov While a study on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives did not show significant antioxidant properties, it did reveal significant anti-inflammatory activity. nih.gov The antioxidant potential of this compound derivatives warrants further investigation.
Piperidine derivatives have been extensively studied for their antimicrobial properties. biointerfaceresearch.comresearchgate.netbiomedpharmajournal.org These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria, as well as fungi. biointerfaceresearch.combiomedpharmajournal.org
The antimicrobial activity is often assessed using the disc diffusion method, with common test organisms including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com Studies have shown that the structure of the piperidine derivative can significantly influence its antimicrobial potency. For instance, in one study, a piperidine derivative showed good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com
The table below presents a summary of the antimicrobial activity of selected piperidine derivatives.
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound | Test Organism | Activity | Reference |
|---|---|---|---|
| Piperidine derivative 2 | Staphylococcus aureus | Good activity, comparable to chloramphenicol | biointerfaceresearch.com |
| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial and fungal strains | Significant antimicrobial and antifungal activity | biomedpharmajournal.org |
The development of new antimicrobial agents is crucial in the face of growing antibiotic resistance, and piperidine derivatives represent a promising class of compounds in this regard. biomedpharmajournal.org
Anticancer and Antiproliferative Effects
There is no available information in the scientific literature regarding the anticancer and antiproliferative effects of this compound derivatives.
Anti-inflammatory Actions
No studies have been found that investigate the anti-inflammatory actions of this compound derivatives.
In Vitro Cellular Assays and Functional Biochemical Studies
There are no published in vitro cellular assays or functional biochemical studies for derivatives of this compound.
Metabolism, Distribution, and Pharmacokinetics of 5 Methoxy 1 Methylpiperidin 3 One and Its Analogs
In Vitro Metabolic Stability and Clearance (e.g., Liver Microsome Stability)
Studies on various piperidine (B6355638) and piperazine (B1678402) analogs demonstrate a wide range of metabolic stabilities. For instance, in vitro assays with mouse and human liver microsomes (MLM/HLM) have shown that some piperazin-1-ylpyridazine analogs are rapidly metabolized, with half-lives (t1/2) as short as 2-3 minutes. nih.gov However, structural modifications, such as fluorine-blocking or replacing a piperazine ring with a more strained system, can improve metabolic stability by over 50-fold, achieving half-lives greater than 100 minutes. nih.gov
The stability of piperidine-containing compounds can be highly dependent on their specific structure and substituents. For example, replacing a piperidine ring with bioisosteric 1-azaspiro[3.3]heptane has been shown to alter metabolic stability in human liver microsomes. researchgate.net While the parent piperidine analog had an intrinsic clearance of 14 µL/min/mg, the spirocyclic analogs showed higher clearance values, indicating lower stability. researchgate.net However, within the analogs, the 1-azaspiro[3.3]heptane was found to be more stable (t1/2 = 52 min) than its 2-azaspiro[3.3]heptane counterpart (t1/2 = 31 min). researchgate.net
The following table presents representative in vitro metabolic stability data for various piperidine analogs from literature, illustrating the variability in clearance rates.
| Compound/Analog Class | System | Half-Life (t1/2, min) | Intrinsic Clearance (CLint) | Reference |
| Piperazin-1-ylpyridazine (Compd. 1) | HLM | ~3 | High | nih.gov |
| Piperazin-1-ylpyridazine (Compd. 29) | HLM | 105 | Low | nih.gov |
| Piperidinyl Benzamide (Parent) | HLM | 49 | 14 µL/min/mg | researchgate.net |
| 1-Azaspiro[3.3]heptane Analog | HLM | 52 | 32 µL/min/mg | researchgate.net |
| 2-Azaspiro[3.3]heptane Analog | HLM | 31 | 53 µL/min/mg | researchgate.net |
| Lorcainide (4-Aminopiperidine) | HLM | 27.9 (for N-dealkylation) | 159 µL/min/mg (total) | nih.gov |
This table is interactive. Click on the headers to sort the data.
For 5-Methoxy-1-methylpiperidin-3-one, its metabolic stability would be predicted based on these principles. The N-methyl and methoxy (B1213986) groups represent potential sites for rapid metabolism, suggesting it may be a compound with moderate to high clearance.
Identification of Major Metabolic Pathways
The biotransformation of piperidine-containing compounds is typically governed by Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.
Hydroxylation Reactions on the Piperidine Ring and Aromatic Moieties
Hydroxylation is a primary Phase I metabolic pathway for alicyclic rings like piperidine, catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This reaction involves the enzymatic oxidation of a C-H bond to introduce a hydroxyl (-OH) group. Studies on the metabolism of roxatidine (B1205453) acetate (B1210297), a drug containing a piperidine ring, confirmed the formation of metabolites hydroxylated on the piperidine ring in both rats and dogs, although they were found in small amounts. nih.govosti.gov
Recent advances in biocatalysis have utilized engineered enzymes to perform scalable C-H oxidation, introducing hydroxyl groups into piperidine structures. chemistryviews.org This demonstrates the chemical feasibility and biological precedent for such transformations. For a compound like this compound, hydroxylation could theoretically occur at the C-2, C-4, or C-6 positions of the piperidine ring, leading to various hydroxylated metabolites. If the piperidine ring were attached to an aromatic moiety, aromatic hydroxylation would also be a likely metabolic route. nih.govresearchgate.net
Oxidative N-Dealkylation Mechanisms
Oxidative N-dealkylation is a major and often rapid metabolic pathway for compounds containing an N-alkyl group, such as the N-methyl group in this compound. nih.gov This reaction is predominantly catalyzed by CYP isoforms, particularly CYP3A4. nih.govacs.orgresearchgate.net The mechanism involves the CYP-catalyzed hydroxylation of the carbon atom attached to the nitrogen (the α-carbon), forming an unstable carbinolamine intermediate. This intermediate then spontaneously cleaves to yield a secondary amine (the N-demethylated metabolite) and an aldehyde (formaldehyde in the case of demethylation). nih.gov
Metabolic studies of numerous 4-aminopiperidine (B84694) drugs have established that N-dealkylation is a primary route of metabolism. nih.govacs.org For example, the metabolism of alfentanil, a synthetic opioid, proceeds through piperidine N-dealkylation via CYP3A4. researchgate.net Similarly, the phenothiazine (B1677639) neuroleptic thioridazine (B1682328) undergoes N-demethylation catalyzed by CYP1A2 and CYP3A4. researchgate.net Therefore, it is highly probable that this compound would undergo N-demethylation to yield 5-methoxypiperidin-3-one.
O-Demethylation and O-Methylation Processes
The presence of a methoxy (-OCH3) group, as in this compound, makes the compound a substrate for O-demethylation. This is a common metabolic reaction catalyzed by CYP enzymes, most notably CYP2D6. nih.govnih.govwikipedia.org The process involves the removal of the methyl group to form a hydroxylated metabolite. wikipedia.org
A well-studied example is the metabolism of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is O-demethylated by CYP2D6 to its active metabolite, bufotenin (5-hydroxy-N,N-dimethyltryptamine). nih.govwikipedia.orgresearchgate.net This pathway has been confirmed in rat metabolic studies and in human liver microsome experiments. nih.govresearchgate.net The rate of O-demethylation can be influenced by substituents on an aromatic ring, with electron-donating groups generally promoting the reaction. nih.gov For this compound, O-demethylation would result in the formation of 5-hydroxy-1-methylpiperidin-3-one. Conversely, O-methylation is a possible Phase II reaction if other parts of an analog molecule are first hydroxylated.
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I metabolism, the newly formed hydroxyl groups (from hydroxylation or O-demethylation) are susceptible to Phase II conjugation reactions. The most common of these is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety to the metabolite. This process significantly increases the hydrophilicity of the compound, facilitating its excretion in urine or bile.
Studies on piperidine-containing compounds have shown this to be a relevant pathway. Piperine (B192125), an alkaloid from black pepper, has been shown to inhibit UGT activity, demonstrating the interaction of piperidine structures with this enzyme system. nih.gov In vivo metabolic studies of 5-MeO-DMT in rats identified 5-hydroxy-N,N-dimethyltryptamine glucuronide as a major urinary metabolite, accounting for 23% of the administered dose. nih.govresearchgate.net Therefore, the hydroxylated metabolites of this compound, such as 5-hydroxy-1-methylpiperidin-3-one, would be expected to undergo glucuronidation. Sulfation, another Phase II reaction catalyzed by sulfotransferases, could also occur but is generally less common for this type of metabolite compared to glucuronidation.
In Vivo Pharmacokinetic Profiling and Disposition Studies
In vivo studies are essential to understand the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). While specific in vivo data for this compound is not publicly available, the pharmacokinetic properties of analogous piperidine-containing drugs provide valuable insights.
For example, roxatidine acetate is almost completely absorbed orally and is rapidly converted to its active metabolite, roxatidine. nih.govfrontiersin.org Roxatidine exhibits a plasma terminal half-life of approximately 6 hours in humans, with 55-60% of the dose being recovered in the urine as the unchanged active metabolite. nih.gov
In vivo studies in rats with a piperidine-based PET radiotracer, [(18)F]SFE, showed that the compound could cross the blood-brain barrier, with peak concentrations observed in various brain regions. nih.gov The tracer cleared from the brain over a 90-minute period and was found to be largely intact in the brain after one hour, indicating that for some piperidine structures, metabolism in the central nervous system may be slower than in the liver. nih.gov
Pharmacokinetic studies of piperine in rats revealed an apparent terminal half-life of 7.99 hours after intravenous administration and 1.22 hours after oral administration, with an absolute oral bioavailability of 24%. researchgate.net This highlights that piperidine-containing compounds can be subject to significant first-pass metabolism, which is consistent with the high in vitro clearance observed for many analogs.
The following table summarizes key in vivo pharmacokinetic parameters for representative piperidine-containing compounds.
| Compound | Species | Route | Tmax | Half-Life (t1/2) | Key Findings | Reference |
| Roxatidine | Human | Oral | ~3 hr | ~6 hr | 55-60% excreted unchanged in urine | nih.gov |
| Piperine | Rat | IV | N/A | 8.0 hr | Total body clearance: 0.642 L/kg/hr | researchgate.net |
| Piperine | Rat | Oral | ~2 hr | 1.2 hr | Absolute oral bioavailability: 24% | researchgate.net |
| [(18)F]SFE | Rat | IV | 15 min (peak brain) | ~40% reduction in 90 min | Clears from brain; largely intact at 1 hr | nih.gov |
This table is interactive. Click on the headers to sort the data.
These studies collectively suggest that a simple molecule like this compound would likely be rapidly absorbed and distributed, but also be subject to extensive first-pass metabolism, potentially limiting its systemic bioavailability after oral administration. Its disposition would be primarily driven by the hepatic clearance mechanisms detailed in section 7.2.
Blood-Brain Barrier (BBB) Penetration and Brain Distribution
In general, for a compound to efficiently cross the BBB via passive diffusion, it should possess a balance of lipophilicity and hydrophilicity, a low molecular weight, and a limited number of hydrogen bond donors and acceptors. The presence of a tertiary amine, such as the N-methyl group in this compound, can increase the basicity and polarity of a molecule, which may influence its ability to cross the BBB.
Research into various piperidine analogs provides some insight into how structural modifications can affect brain penetration. For instance, studies on other piperidine derivatives have shown that substitutions on the piperidine ring can significantly alter their physicochemical properties and, consequently, their pharmacokinetic profiles, including BBB penetration. While direct data for this compound is lacking, the investigation of its analogs continues to be a strategy for understanding the structure-activity relationships that govern brain uptake.
Below are tables of related piperidine analogs and their reported brain penetration data, which may serve as a reference for predicting the potential CNS distribution of this compound.
Table 1: Brain Penetration Data for Piperine Analogs
| Compound | In Vitro BBB Model | Permeability | Efflux Ratio | Reference |
| Piperine | Human (hBMEC) | High | Not a substrate | nih.gov |
| SCT-64 | Human (hBMEC) | High | Not a substrate | nih.gov |
| SCT-66 | Human (hBMEC) | Low to Moderate | Not a substrate | nih.gov |
| SCT-29 | Human (hBMEC) | Low to Moderate | Not a substrate | nih.gov |
| LAU397 | Human (hBMEC) | Low to Moderate | Not a substrate | nih.gov |
| LAU399 | Human (hBMEC) | Low to Moderate | Not a substrate | nih.gov |
Table 2: In Vivo Brain Distribution of Piperine in Rats
| Parameter | Value | Reference |
| Kp, brain | 0.95 | nih.govnih.gov |
| Kp, uu, brain | 1.10 | nih.govnih.gov |
| Maximum Brain Concentration (20 mg/kg, i.p.) | 51 ± 9 ng/g | nih.gov |
| Brain Distribution Volume | 36.32 ± 1.40 ml/g brain | nih.gov |
It is important to note that these data are for structurally related compounds and may not be directly extrapolated to this compound. The specific combination of the methoxy group at the 5-position and the ketone at the 3-position on the N-methylated piperidine ring will uniquely influence its polarity, lipophilicity, and potential for interaction with transporters at the BBB. Further empirical studies are required to definitively characterize the brain penetration and distribution of this compound.
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the binding site of a target protein. nih.gov
While specific molecular docking studies for 5-Methoxy-1-methylpiperidin-3-one are not extensively documented in publicly available literature, the methodology can be applied to understand its potential biological targets. The piperidine (B6355638) scaffold is a common motif in many biologically active compounds, and its derivatives are known to interact with a wide range of receptors.
A hypothetical docking study of this compound would involve:
Target Selection: Identifying potential protein targets. Given the piperidine core, targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like acetylcholinesterase or monoamine oxidase.
Interaction Prediction: The model would predict the binding pose and affinity. The carbonyl group at the 3-position is a potential hydrogen bond acceptor, while the methoxy (B1213986) group's oxygen could also participate in hydrogen bonding. The N-methyl group and the piperidine ring can engage in van der Waals and hydrophobic interactions. nih.gov
Binding Affinity Calculation: Docking programs calculate a scoring function to estimate the binding free energy (ΔG), with more negative values indicating a stronger potential interaction. nih.gov
The results of such studies are typically presented in a table summarizing binding affinities and key interactions.
Table 1: Illustrative Molecular Docking Parameters for Piperidine Derivatives Against a Hypothetical Receptor
| Compound | Binding Affinity (ΔG, kcal/mol) | Inhibition Constant (Ki, nM) (Predicted) | Key Interacting Residues (Hypothetical) |
| 4-Nitro-5-O-benzoylpinostrobin | -10.16 | 35.40 | Not Applicable |
| 4-Chloro-5-O-benzoylpinostrobin | -10.02 | 45.21 | Not Applicable |
| 2-Methoxy-5-O-benzoylpinostrobin | -9.26 | 162.00 | Not Applicable |
Note: Data in this table is derived from studies on analogous compounds to illustrate typical outputs of molecular docking analyses and is not specific to this compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular properties (descriptors) and experimentally determined activity.
For this compound, a QSAR study would involve synthesizing and testing a series of related analogues to build a dataset. Key steps include:
Descriptor Calculation: A wide range of descriptors would be calculated for each analogue, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological descriptors.
Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to create an equation that links the descriptors to the activity.
Model Validation: The model's predictive power is rigorously tested to ensure its reliability. eurekaselect.com
A typical QSAR model is represented by an equation, such as: Biological Activity = c0 + (c1 * Descriptor 1) + (c2 * Descriptor 2) + ...
While a specific QSAR model for this compound is not available, such a study would be invaluable for optimizing its structure to enhance a desired biological effect.
In Silico ADME-Tox Prediction and Drug Likeness Profiling
In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict the pharmacokinetic and toxicological properties of a compound. nih.gov This early-stage screening helps to identify candidates with favorable drug-like properties and flag potential liabilities, reducing late-stage failures in drug development. nih.gov
Predictions for this compound can be generated using various online tools and platforms based on its structure. These models assess properties like lipophilicity, water solubility, intestinal absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450s. researchgate.netnih.gov
Table 2: Predicted Physicochemical and ADME Properties for this compound
| Property | Descriptor | Predicted Value | Implication |
| Physicochemical Properties | Molecular Weight | 143.19 g/mol | Favorable for oral bioavailability |
| LogP (Lipophilicity) | 0.5 - 1.0 | Good balance between solubility and permeability | |
| Water Solubility (LogS) | -1.5 to -2.5 | Moderately soluble | |
| H-Bond Acceptors | 2 (O, N) | Potential for forming interactions | |
| H-Bond Donors | 0 | - | |
| Pharmacokinetics (ADME) | Human Intestinal Absorption | High | Likely well-absorbed from the gut nih.gov |
| Blood-Brain Barrier (BBB) | Predicted to be a weak penetrant researchgate.net | May have limited central nervous system effects | |
| CYP2D6 Inhibition | Predicted to be non-inhibitor | Lower risk of drug-drug interactions nih.gov | |
| Drug-Likeness | Lipinski's Rule of Five | 0 violations | Good oral drug-like properties |
| Veber's Rule | 0 violations | Good oral bioavailability expected |
Note: The values in this table are aggregated from general predictive models for small molecules and serve as an estimation. Specific experimental validation is required.
Conformational Analysis and Stereochemical Predictions
Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For this compound, the six-membered piperidine ring is the primary focus.
The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org In this compound, the key questions involve the orientation of the substituents:
N-Methyl Group: The methyl group on the nitrogen atom can be in either an axial or equatorial position. Nitrogen inversion allows for interconversion between these two states. researchgate.net
5-Methoxy Group: The methoxy group at the C5 position can also be axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions). However, the preference can be influenced by solvent effects and intramolecular hydrogen bonding. psu.edu
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. epstem.net These calculations can determine a variety of molecular properties. nih.gov
For this compound, DFT calculations would typically explore:
Optimized Geometry: Calculation of the most stable three-dimensional structure, including bond lengths and angles. tandfonline.com
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. tandfonline.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. dntb.gov.ua It identifies electron-rich (nucleophilic) regions, typically colored red (e.g., around the carbonyl oxygen), and electron-poor (electrophilic) regions, colored blue.
Natural Bond Orbital (NBO) Analysis: This analysis examines charge delocalization and hyperconjugative interactions within the molecule, providing a detailed picture of bonding. researchgate.net
Table 3: Typical Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates susceptibility to electrophilic attack. The lone pairs on N and O atoms would contribute significantly. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates susceptibility to nucleophilic attack. The carbonyl carbon is a likely site. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Calculated partial charge on each atom | Helps predict sites for electrostatic interactions. |
Radiosynthesis and Imaging Applications of 5 Methoxy 1 Methylpiperidin 3 One Derivatives
In Vivo Imaging of Specific Biological Targets in Preclinical ModelsThere is no published research on the use of radiolabeled 5-Methoxy-1-methylpiperidin-3-one for in vivo imaging of any biological targets in preclinical models.
Due to the lack of specific data, the creation of data tables and a detailed discussion of research findings for this compound is not feasible.
Future Directions and Therapeutic Potential of 5 Methoxy 1 Methylpiperidin 3 One Research
Emerging Applications in Drug Discovery and Development
Currently, there are no established or emerging applications for 5-Methoxy-1-methylpiperidin-3-one in drug discovery and development documented in peer-reviewed scientific literature. The piperidine (B6355638) ring is a common feature in many biologically active compounds, contributing to desirable pharmacokinetic properties such as improved membrane permeability and metabolic stability. nih.gov Derivatives of the broader piperidinone class have been investigated for a range of therapeutic activities, including anticancer and anti-inflammatory effects. psychedelicexperience.netnih.gov
The unique combination of a methoxy (B1213986) group at the 5-position and a methyl group on the piperidine nitrogen of this compound presents a novel chemical space. Hypothetically, this compound could serve as a foundational scaffold for developing new therapeutic agents. The methoxy group, for instance, is known to influence the electronic and steric properties of molecules, potentially enhancing binding affinity to biological targets. johnshopkins.edu Future research would first need to involve extensive screening of the compound against a wide array of biological targets to identify any potential bioactivity.
Rational Design of Novel Scaffolds and Lead Optimization Strategies
In the absence of a known biological target for this compound, the principles of rational drug design provide a roadmap for future exploration. nih.govopenmedicinalchemistryjournal.com The initial step would be to identify a "hit" or "lead" compound through high-throughput screening. Once a lead is identified, its optimization would be a critical phase. ijddd.com
Lead optimization strategies that could be applied to derivatives of this compound would involve a systematic process of chemical modification to enhance efficacy, selectivity, and pharmacokinetic properties. nih.gov This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. nih.govmdpi.com
Table 1: Hypothetical Lead Optimization Strategies for this compound Derivatives
| Strategy | Rationale | Potential Outcome |
| Structure-Activity Relationship (SAR) Studies | Systematically modify the methoxy and methyl groups to understand their contribution to any observed biological activity. | Identification of key functional groups essential for potency and selectivity. |
| Computational Modeling | Utilize molecular docking and quantitative structure-activity relationship (QSAR) models to predict the binding of derivatives to potential targets. researchgate.net | Prioritization of synthetic efforts towards compounds with higher predicted affinity and better drug-like properties. |
| Pharmacokinetic Optimization (ADME) | Modify the scaffold to improve properties like absorption, distribution, metabolism, and excretion. | Enhanced bioavailability and reduced potential for adverse effects. |
Challenges and Opportunities in the Translational Research of this compound Derivatives
Translational research, the process of bringing a compound from the laboratory to clinical application, presents both significant challenges and opportunities. For a novel scaffold like this compound, the primary challenge is the complete lack of foundational biological data.
Challenges:
Lack of Known Targets: Without an identified biological target, initiating a focused drug development program is impossible.
Synthetic Accessibility: While the synthesis of piperidine derivatives is generally well-established, developing efficient and scalable routes for novel analogs could be a hurdle.
Intellectual Property: The novelty of the scaffold could present opportunities for new patents, but the lack of demonstrated utility makes investment in this area speculative.
Opportunities:
Novel Mechanism of Action: Should a derivative of this compound show activity, it could potentially operate through a novel mechanism of action, offering a new therapeutic approach for diseases with unmet medical needs.
Untapped Chemical Space: The unique substitution pattern of this compound means it occupies a relatively unexplored area of chemical space, increasing the possibility of discovering unique biological activities.
Scaffold for Library Synthesis: The core structure could serve as a template for the creation of a diverse chemical library for screening against a multitude of diseases.
Q & A
Q. Table 1: Tautomer Analysis Techniques
| Technique | Key Insight | Limitations |
|---|---|---|
| VT-NMR | Real-time equilibrium shifts | Requires high solubility |
| X-ray diffraction | Solid-state structure determination | Crystallization challenges |
| DFT calculations | Energetic stability predictions | Solvent effects ignored |
Advanced: How to design experiments to study the structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Systematic substitution : Synthesize analogs with modifications at the methoxy or methyl groups. For example, replace methoxy with ethoxy or halogens .
- Biological assays : Test derivatives against target proteins (e.g., kinases) using surface plasmon resonance (SPR) or enzymatic assays. Compare IC50 values to correlate substituents with activity.
- Data analysis : Use multivariate regression to identify pharmacophore features. For instance, bulky substituents at the piperidine ring may enhance binding affinity .
Q. Table 2: Example SAR Derivatives
| Derivative | Modification | Biological Activity |
|---|---|---|
| 5-Ethoxy analog | Methoxy → Ethoxy | Reduced cytotoxicity |
| 5-Fluoro analog | Methoxy → Fluoro | Enhanced kinase inhibition |
Advanced: How to address discrepancies in crystallographic data during structural refinement of this compound?
Methodological Answer:
- Data quality check : Ensure resolution (<1.0 Å) and completeness (>95%). Use SHELXL’s "L.S." command to refine least-squares parameters .
- Twinning analysis : Apply SHELXL’s TWIN/BASF commands to detect and model twinning.
- Hydrogen bonding : Validate using "DFIX" restraints for O–H and N–H distances. Cross-validate with Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
